molecular formula C15H15F12N3O4 B11474012 methyl 3-(acetylamino)-2-{(1E)-N-[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]ethanimidoyl}-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

methyl 3-(acetylamino)-2-{(1E)-N-[2-(acetylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]ethanimidoyl}-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

Cat. No.: B11474012
M. Wt: 529.28 g/mol
InChI Key: BBTKREHFJVOCBZ-RSLIBCCBSA-N
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Description

METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE is a complex organic compound characterized by multiple fluorine atoms and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of fluorine atoms and acetamido groups under controlled conditions. Common reagents used in these reactions include fluorinating agents, acylating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often requires advanced techniques such as continuous flow chemistry, high-pressure reactors, and automated synthesis platforms. These methods ensure high yield, purity, and scalability of the compound for commercial applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the acetamido groups or other parts of the molecule.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated organic molecules with acetamido groups, such as:

  • METHYL 3-ACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE
  • TRIFLUOROACETAMIDO-2-[(1E)-1-[(2-ACETAMIDO-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)IMINO]ETHYL]-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTANOATE

Properties

Molecular Formula

C15H15F12N3O4

Molecular Weight

529.28 g/mol

IUPAC Name

methyl 3-acetamido-2-[(E)-N-(2-acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)-C-methylcarbonimidoyl]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate

InChI

InChI=1S/C15H15F12N3O4/c1-5(28-11(14(22,23)24,15(25,26)27)30-7(3)32)8(9(33)34-4)10(12(16,17)18,13(19,20)21)29-6(2)31/h8H,1-4H3,(H,29,31)(H,30,32)/b28-5+

InChI Key

BBTKREHFJVOCBZ-RSLIBCCBSA-N

Isomeric SMILES

C/C(=N\C(C(F)(F)F)(C(F)(F)F)NC(=O)C)/C(C(=O)OC)C(C(F)(F)F)(C(F)(F)F)NC(=O)C

Canonical SMILES

CC(=NC(C(F)(F)F)(C(F)(F)F)NC(=O)C)C(C(=O)OC)C(C(F)(F)F)(C(F)(F)F)NC(=O)C

Origin of Product

United States

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